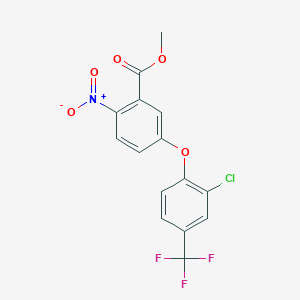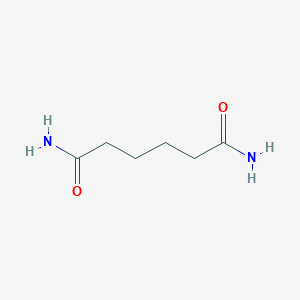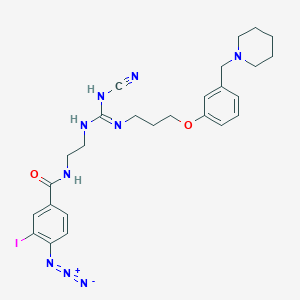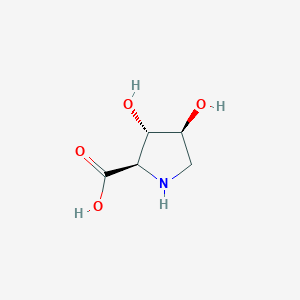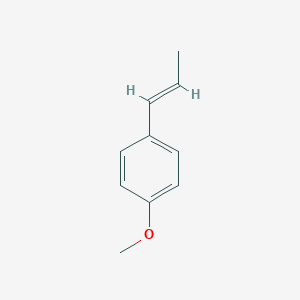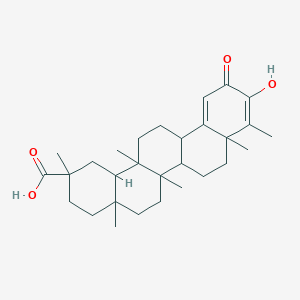
Tripterygone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tripterygone is a natural compound that is extracted from the roots of Tripterygium wilfordii, a vine that is native to China. It has been used in traditional Chinese medicine for centuries to treat a variety of ailments, including inflammation, autoimmune diseases, and cancer. In recent years, tripterygone has gained attention from the scientific community for its potential therapeutic properties.
Mécanisme D'action
The mechanism of action of tripterygone is not fully understood, and further research is needed to elucidate its effects on cellular pathways.
4. Standardization: Standardization of the extraction and purification methods for tripterygone is needed to ensure consistency in potency and purity.
Effets Biochimiques Et Physiologiques
Tripterygone has been shown to have a variety of biochemical and physiological effects, including:
1. Anti-inflammatory effects: Tripterygone has been shown to reduce the production of inflammatory cytokines, such as TNF-α and IL-1β.
2. Antitumor effects: Tripterygone has been shown to induce cell cycle arrest and apoptosis in cancer cells.
3. Immunomodulatory effects: Tripterygone has been shown to modulate the immune system, increasing the production of regulatory T cells and reducing the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
Tripterygone has several advantages and limitations for use in lab experiments. Some of the advantages include:
1. Potent effects: Tripterygone has been shown to have potent effects in a variety of cellular pathways, making it a useful tool for studying these pathways.
2. Natural compound: Tripterygone is a natural compound, making it a potentially safer alternative to synthetic drugs.
Some of the limitations include:
1. Limited availability: Tripterygone is a natural compound that is extracted from a plant, making it difficult to obtain in large quantities.
2. Lack of standardization: The extraction and purification methods for tripterygone can vary, leading to variability in the potency of the compound.
Orientations Futures
There are several potential future directions for research on tripterygone. Some of these include:
1. Clinical trials: Tripterygone has shown promise in preclinical studies, and clinical trials are needed to determine its safety and efficacy in humans.
2. Combination therapy: Tripterygone may be effective in combination with other drugs, and research is needed to identify potential synergies.
3.
Méthodes De Synthèse
Tripterygone is extracted from the roots of Tripterygium wilfordii using a variety of methods, including solvent extraction, steam distillation, and Soxhlet extraction. The extracted compound is then purified using techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
Tripterygone has been the subject of numerous scientific studies, with researchers investigating its potential therapeutic properties. Some of the areas of research include:
1. Anti-inflammatory properties: Tripterygone has been shown to have potent anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and psoriasis.
2. Antitumor properties: Tripterygone has been shown to have antitumor effects in a variety of cancer cell lines, including breast cancer, lung cancer, and leukemia.
3. Immunomodulatory properties: Tripterygone has been shown to modulate the immune system, making it a potential treatment for autoimmune diseases such as lupus and multiple sclerosis.
Propriétés
Numéro CAS |
138570-50-0 |
|---|---|
Nom du produit |
Tripterygone |
Formule moléculaire |
C29H42O4 |
Poids moléculaire |
454.6 g/mol |
Nom IUPAC |
10-hydroxy-2,4a,6a,8a,9,14a-hexamethyl-11-oxo-1,3,4,5,6,6a,6b,7,8,13,14,14b-dodecahydropicene-2-carboxylic acid |
InChI |
InChI=1S/C29H42O4/c1-17-23(31)21(30)15-20-18-7-10-29(6)22-16-26(3,24(32)33)12-11-25(22,2)13-14-28(29,5)19(18)8-9-27(17,20)4/h15,18-19,22,31H,7-14,16H2,1-6H3,(H,32,33) |
Clé InChI |
GWXSHQWMMUKHDX-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)C=C2C1(CCC3C2CCC4(C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C)O |
SMILES canonique |
CC1=C(C(=O)C=C2C1(CCC3C2CCC4(C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C)O |
Synonymes |
3-hydroxy-25-norfriedel-3,1(10)-dien-2-one-30-oic acid tripterygone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



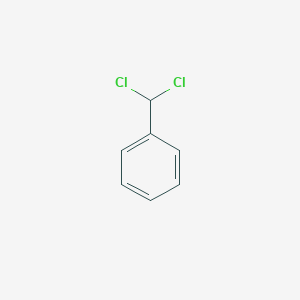
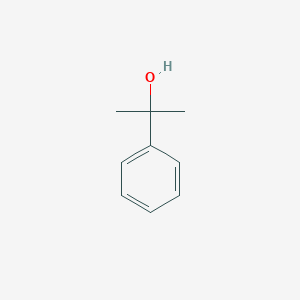
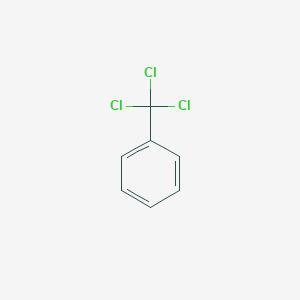
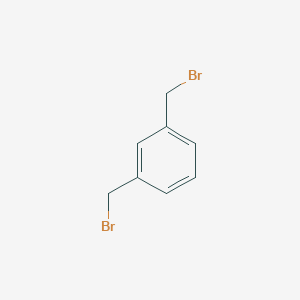
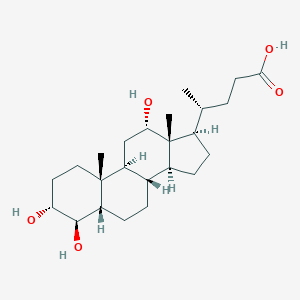
![Ethyl [(isoquinolin-5-yl)oxy]acetate](/img/structure/B165778.png)
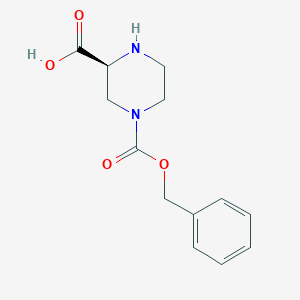
![Pyrazolo[1,5-a]pyridin-3-amine](/img/structure/B165781.png)
